Cas no 2228497-11-6 (3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol)

3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol
- 2228497-11-6
- EN300-1942018
-
- インチ: 1S/C7H13F3O2/c1-6(2,3)12-4-5(11)7(8,9)10/h5,11H,4H2,1-3H3
- InChIKey: ZUYHACMJJCUDIR-UHFFFAOYSA-N
- SMILES: FC(C(COC(C)(C)C)O)(F)F
計算された属性
- 精确分子量: 186.08676414g/mol
- 同位素质量: 186.08676414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 1.6
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942018-10.0g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 10g |
$3131.0 | 2023-06-01 | ||
Enamine | EN300-1942018-2.5g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 2.5g |
$1230.0 | 2023-09-17 | ||
Enamine | EN300-1942018-0.1g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 0.1g |
$553.0 | 2023-09-17 | ||
Enamine | EN300-1942018-0.5g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 0.5g |
$603.0 | 2023-09-17 | ||
Enamine | EN300-1942018-5g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 5g |
$1821.0 | 2023-09-17 | ||
Enamine | EN300-1942018-1.0g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 1g |
$728.0 | 2023-06-01 | ||
Enamine | EN300-1942018-0.05g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 0.05g |
$528.0 | 2023-09-17 | ||
Enamine | EN300-1942018-0.25g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 0.25g |
$579.0 | 2023-09-17 | ||
Enamine | EN300-1942018-1g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 1g |
$628.0 | 2023-09-17 | ||
Enamine | EN300-1942018-5.0g |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol |
2228497-11-6 | 5g |
$2110.0 | 2023-06-01 |
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
3-(tert-butoxy)-1,1,1-trifluoropropan-2-olに関する追加情報
Professional Introduction to 3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol (CAS No: 2228497-11-6)
3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol is a fluorinated alcohol derivative that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis due to its unique structural properties and versatile reactivity. This compound, identified by the Chemical Abstracts Service Number (CAS No) 2228497-11-6, features a trifluoromethyl group and a tert-butoxy moiety, which contribute to its distinctive chemical behavior and potential applications in drug development and material science. The presence of these fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry applications.
The structure of 3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol consists of a primary alcohol functional group positioned on a tertiary butyl-substituted propane backbone, with the addition of three fluorine atoms at the terminal carbon. This arrangement imparts a high degree of steric hindrance due to the bulky tert-butyl group, which can influence its interactions with biological targets. The fluorinated alcohol is particularly noteworthy for its ability to act as a synthon in the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluorine atom is known to improve drug solubility, binding affinity, and resistance to metabolic degradation. Specifically, the trifluoromethyl group (CF₃) is frequently incorporated into active pharmaceutical ingredients (APIs) to modulate their pharmacological activity. For instance, it can increase binding enthalpy by enhancing hydrophobic interactions and reduce susceptibility to enzymatic degradation. The tert-butoxy group in 3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol further contributes to steric stabilization, which can be particularly useful in designing molecules that require precise spatial orientation within biological targets.
Recent studies have highlighted the utility of 3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol as a building block in the synthesis of novel therapeutic agents. Researchers have demonstrated its role in constructing heterocyclic frameworks that exhibit promising biological activity. For example, derivatives of this compound have been explored as potential inhibitors of enzyme-catalyzed reactions involving nucleophilic attack on electrophilic centers. The combination of fluorine and bulky substituents makes it an excellent scaffold for designing molecules with improved selectivity and reduced off-target effects.
The synthetic pathways for preparing 3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol typically involve multi-step reactions that incorporate fluorinating agents such as hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄). The introduction of the tert-butoxy group is often achieved through nucleophilic substitution reactions using tert-butanol under controlled conditions. These synthetic strategies highlight the compound's versatility as a precursor in organic synthesis. Additionally, modern techniques such as flow chemistry have been employed to optimize the production process, improving yield and purity while minimizing waste.
In the realm of medicinal chemistry, 3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol has been investigated for its potential applications in antiviral and anticancer therapies. Its structural features allow for modifications that can target specific disease pathways. For instance, fluorinated alcohols have shown efficacy in disrupting viral protease enzymes by mimicking natural substrates while resisting degradation. Furthermore, the steric bulk provided by the tert-butyl group can enhance binding affinity to protein targets involved in cancer progression. Preclinical studies are ongoing to explore these possibilities further.
The pharmacokinetic properties of 3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol are also subjects of interest. Due to its fluorinated nature and hydrophobicity-enhancing substituents, this compound may exhibit prolonged circulation times after administration compared to non-fluorinated analogs. This characteristic could be advantageous for drugs requiring sustained therapeutic levels. Additionally, the alcohol functional group provides opportunities for further derivatization into esters or amides, which can alter solubility and absorption profiles depending on the application.
From an industrial perspective, 3-(tert-butoxy)-1,1,trifluoro-propan - 2 - ol (CAS No: 2228497 - 11 - 6) represents an important intermediate in fine chemical manufacturing. Its unique reactivity allows chemists to construct complex molecules with precision,making it valuable for producing specialty chemicals used in agrochemicals,dyes,and polymers。The demand for high-purity compounds like this one continues to grow as industries seek innovative solutions for their synthetic challenges。
The future prospects for research involving 3-(tert-butoxy)-1,trifluoro-propan - 2 - ol (CAS No: 2228497 - 11 - 6) are promising,with ongoing investigations into its role in green chemistry initiatives。Efforts are being made to develop more sustainable synthetic routes that minimize hazardous byproducts while maintaining high yields。Collaborations between academia and industry are also fostering advancements by combining theoretical knowledge with practical applications。These efforts not only enhance our understanding of this compound but also contribute to broader scientific progress。
In conclusion, 3-(tert-butoxy)-l,l,l-trifluoro-propan - 2 - ol (CAS No: 2228497 - 11 - 6) stands out as a multifaceted compound with significant potential across multiple domains。Its structural features make it an excellent candidate for drug discovery,organic synthesis,and industrial applications。As research continues,we can expect further insights into its capabilities and new ways it will shape future advancements in chemistry。The combination of its unique chemical properties with modern synthetic methodologies ensures that this compound will remain at the forefront of scientific exploration for years to come。
2228497-11-6 (3-(tert-butoxy)-1,1,1-trifluoropropan-2-ol) Related Products
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)




